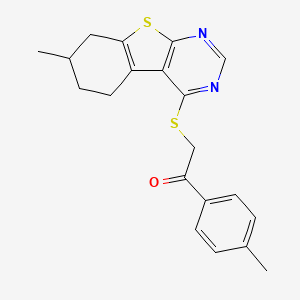
MFCD02968232
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD02968232 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications It is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD02968232 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. Common synthetic routes include multi-step processes that may involve the use of catalysts, solvents, and specific reaction conditions such as temperature and pressure. For example, one method might involve the reaction of precursor compounds under acidic or basic conditions, followed by purification steps such as crystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet demand. This often involves optimizing the synthetic route to maximize efficiency and minimize costs. Industrial production methods may include continuous flow reactors, large-scale batch reactors, and automated systems to ensure consistent quality and high throughput. Safety measures are also implemented to handle hazardous chemicals and prevent accidents.
Chemical Reactions Analysis
Types of Reactions: MFCD02968232 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s functional groups, which interact with different reagents under specific conditions.
Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
MFCD02968232 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in organic synthesis and as a building block for the development of new compounds. In biology, it may be used in studies involving enzyme interactions and metabolic pathways. In medicine, this compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets. Industrial applications include its use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD02968232 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various effects, depending on the context. The compound’s structure allows it to bind to its targets with high specificity, leading to changes in cellular processes and biochemical reactions.
Comparison with Similar Compounds
MFCD02968232 can be compared with other similar compounds to highlight its unique properties. Similar compounds may include those with analogous structures or functional groups. For example, compounds with similar reactivity or stability can be compared to understand the advantages and limitations of this compound. This comparison can help identify the most suitable applications for the compound and guide further research and development.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields Its unique properties and reactivity make it a valuable tool for researchers and industry professionals
Properties
IUPAC Name |
1-(4-methylphenyl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS2/c1-12-3-6-14(7-4-12)16(23)10-24-19-18-15-8-5-13(2)9-17(15)25-20(18)22-11-21-19/h3-4,6-7,11,13H,5,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAWMPMQNQLHHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=NC=N3)SCC(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














